molecular formula C12H15NO2 B2495429 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one CAS No. 849663-11-2

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one

Cat. No.: B2495429
CAS No.: 849663-11-2
M. Wt: 205.257
InChI Key: HLCVUAUNVLGJEG-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one is a heterocyclic compound that features a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with methyl vinyl ketone in the presence of a strong acid catalyst to form the desired azepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one: Lacks the methoxy group, which may affect its biological activity.

    8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one can significantly influence its chemical properties and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

7-methoxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCVUAUNVLGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCNC1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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